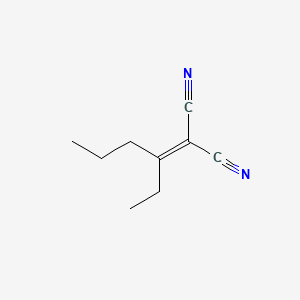![molecular formula C29H44N2O5S B14308031 N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide CAS No. 110011-28-4](/img/structure/B14308031.png)
N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide is a synthetic organic compound that features both phenolic and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide typically involves multi-step organic reactions. One possible route could include:
Formation of the sulfonamide group: Reacting hexadecane-1-sulfonyl chloride with an amine to form the sulfonamide intermediate.
Coupling with the phenolic compound: The sulfonamide intermediate is then coupled with 2,5-dihydroxyphenylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic groups in the compound can undergo oxidation reactions, potentially forming quinones.
Reduction: The sulfonamide group can be reduced under specific conditions, although this is less common.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a drug candidate for various diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The phenolic and sulfonamide groups could play a role in binding to the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,5-Dihydroxyphenyl)benzamide: Lacks the sulfonamide group.
N-(2,5-Dihydroxyphenyl)-2-aminobenzamide: Lacks the hexadecane-1-sulfonyl group.
Uniqueness
The presence of both phenolic and sulfonamide groups, along with the long alkyl chain, may confer unique properties such as increased lipophilicity, specific binding interactions, and potential for self-assembly in materials science.
Propriétés
Numéro CAS |
110011-28-4 |
|---|---|
Formule moléculaire |
C29H44N2O5S |
Poids moléculaire |
532.7 g/mol |
Nom IUPAC |
N-(2,5-dihydroxyphenyl)-2-(hexadecylsulfonylamino)benzamide |
InChI |
InChI=1S/C29H44N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-37(35,36)31-26-19-16-15-18-25(26)29(34)30-27-23-24(32)20-21-28(27)33/h15-16,18-21,23,31-33H,2-14,17,22H2,1H3,(H,30,34) |
Clé InChI |
IWAGVGHBXPHWAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)

![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
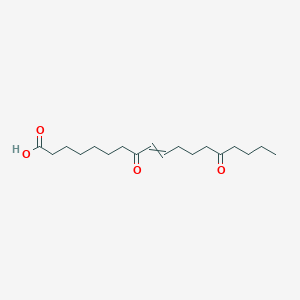
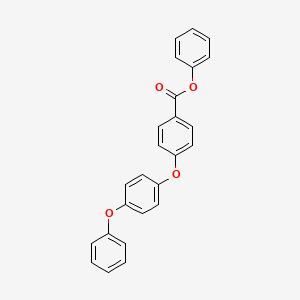
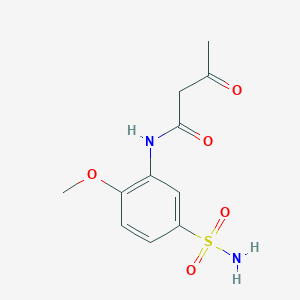
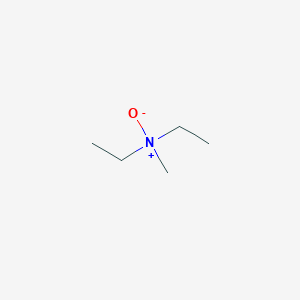
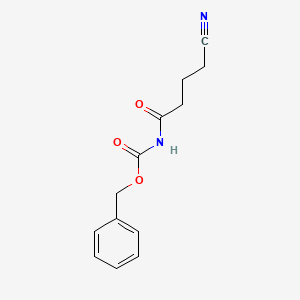
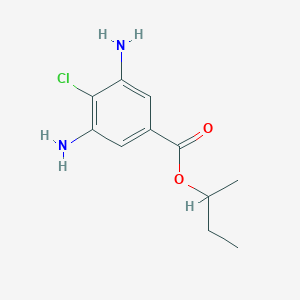
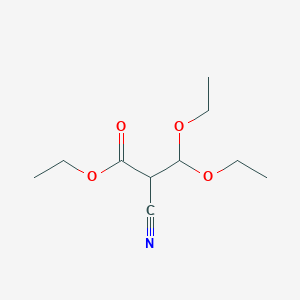
![N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide](/img/structure/B14308015.png)
![2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene](/img/structure/B14308024.png)
